1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
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Overview
Description
The compound "1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that has been the subject of various studies due to its interesting chemical and physical properties. Pyrazole derivatives are known for their wide range of applications, including their use in pharmaceuticals, agrochemicals, and as materials for nonlinear optics .
Synthesis Analysis
The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the creation of similar compounds. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent, and their structures were confirmed by various spectroscopic methods . Another study synthesized 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives through a multi-step reaction that also employed the Vilsmeier-Haack reaction . These methods are indicative of the synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using both experimental and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The results were in agreement with experimental infrared bands, suggesting a reliable structure for the compound .
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions to form new derivatives. For instance, the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with different amines and CH-acids led to the formation of new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline . These reactions demonstrate the compound's versatility in synthesizing a wide array of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. Photophysical studies of a similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield in different solvents, indicating solvatochromic behavior . Additionally, the electron-donating and withdrawing effects of substituents on the pyrazole ring can significantly affect the photophysical properties, as seen in a study of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores . These findings are relevant to understanding the behavior of "this compound" in various environments.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound has been synthesized by condensing chalcones with hydrazine hydrate in the presence of various acids. X-ray crystal structure determination has helped in characterizing these structures, revealing significant dihedral angles between the pyrazole and fluoro-substituted rings in various compounds (Loh et al., 2013).
Molecular Structure and Properties : Detailed investigation of the molecular structure, vibrational frequencies, and corresponding vibrational assignments of this compound have been conducted. The study includes analysis of stability, charge transfer, and electrostatic potential, suggesting potential sites for electrophilic and nucleophilic attack (Mary et al., 2015).
Biological and Chemical Activity
Antimicrobial Activity : Novel chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives including this compound, showed antimicrobial activity against various bacteria and fungi. The antimicrobial activity varied depending on the type of Schiff base moiety (Hamed et al., 2020).
Synthesis of Derivatives with Biological Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic activities. These studies help in understanding the potential therapeutic applications of such compounds (Selvam et al., 2011).
Fluorescent Dyes and Sensing Applications : Research has been conducted on the synthesis of compounds containing this pyrazole derivative, leading to the creation of fluorescent dyes with potential applications in sensing acidic environments (Wrona-Piotrowicz et al., 2022).
Miscellaneous Applications
Synthesis of Antioxidant and Anti-inflammatory Compounds : Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from this compound has been explored. These derivatives exhibited significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Anticonvulsant and Analgesic Studies : New pyrazole analogues have been designed and synthesized for anticonvulsant and analgesic studies, showcasing the versatility of this compound in creating therapeutically relevant molecules (Viveka et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
The fluorophenyl group may enhance the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMDRKRSBWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396676 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36640-47-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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